

Cyclopropyl 2-Fluorobenzyl Ketone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cyclopropyl 2-fluorobenzyl ketone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **cyclopropyl 2-fluorobenzyl ketone**, a key intermediate in the synthesis of the antiplatelet agent Prasugrel. This document covers its fundamental chemical properties, including molecular weight and formula, and presents detailed experimental protocols for its synthesis and analysis. Furthermore, this guide illustrates the compound's role in the synthetic pathway of Prasugrel through a logical workflow diagram. The information is intended to support researchers, chemists, and professionals involved in pharmaceutical development and organic synthesis.

Chemical Properties and Data

Cyclopropyl 2-fluorobenzyl ketone is a pale yellow oil at room temperature.^{[1][2]} Its core chemical and physical properties are summarized in the table below for quick reference.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₁ FO	[1][3][4][5][6][7]
Molecular Weight	178.2 g/mol	[1][2][3][4][6][7]
CAS Number	150322-73-9	[1][2][3][4][5][6][7]
Appearance	Pale Yellow Oil	[1][2]
Boiling Point	61°C at 0.2 mmHg	[2][7]
Purity	>98% (by HPLC)	[8]

Synthesis of Cyclopropyl 2-Fluorobenzyl Ketone

The primary synthetic route for **cyclopropyl 2-fluorobenzyl ketone** involves a Grignard reaction. An alternative method utilizes o-fluorophenyl acetate and cyclopropanecarboxylic acid, which is reported to have milder reaction conditions.[1]

Experimental Protocol: Grignard Reaction

This protocol is based on the reaction of a Grignard reagent, formed from an appropriate 2-fluorobenzyl halide, with cyclopropanecarbonitrile.

Materials:

- 2-Fluorobenzyl bromide
- Magnesium turnings
- Anhydrous diethyl ether
- Cyclopropanecarbonitrile
- Aqueous solution of hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution

- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate

Procedure:

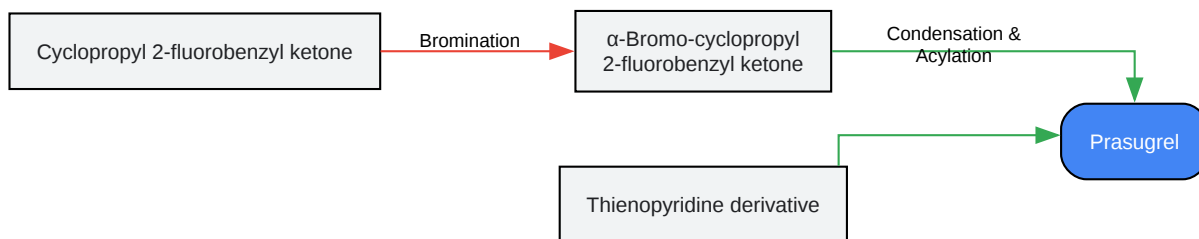
- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Slowly add a solution of 2-fluorobenzyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
- **Reaction with Nitrile:** Cool the Grignard reagent in an ice bath. Slowly add a solution of cyclopropanecarbonitrile in anhydrous diethyl ether to the reaction mixture.
- **Hydrolysis:** After the addition is complete, stir the reaction mixture at room temperature. Subsequently, quench the reaction by the slow addition of an aqueous HCl solution.
- **Work-up and Extraction:** Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous NaHCO_3 solution and brine. Dry the organic layer over anhydrous Na_2SO_4 .
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by vacuum distillation to yield **cyclopropyl 2-fluorobenzyl ketone** as a colorless to pale yellow oil.

Role in the Synthesis of Prasugrel

Cyclopropyl 2-fluorobenzyl ketone is a crucial intermediate in the industrial synthesis of Prasugrel. The subsequent step in the synthesis involves the bromination of the ketone at the α -position.

Logical Workflow for Prasugrel Synthesis

The following diagram illustrates the synthetic pathway from **cyclopropyl 2-fluorobenzyl ketone** to Prasugrel.



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Caption: Synthetic pathway from **cyclopropyl 2-fluorobenzyl ketone** to Prasugrel.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR (CDCl_3 , 300 MHz):

- δ 0.88 (m, 2H)
- δ 1.05 (m, 2H)
- δ 2.00 (m, 1H)
- δ 3.87 (s, 2H)
- δ 7.03-7.26 (m, 4H)[1][4]

Predicted ^{13}C NMR (CDCl_3 , 125 MHz):

- δ 11.2, 20.0, 43.5, 115.3, 121.8, 124.1, 128.8, 131.6, 161.0, 206.9[9]

Experimental Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.

- **Data Processing:** Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Expected Mass: The exact mass for $C_{11}H_{11}FO$ is 178.0794. High-resolution mass spectrometry (HRMS) should be used for accurate mass determination and confirmation of the elemental composition.

Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire the mass spectrum in the positive ion mode.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Absorptions:

- A strong absorption band around $1680-1700\text{ cm}^{-1}$ corresponding to the C=O stretching of the ketone.
- Absorption bands in the region of $3000-3100\text{ cm}^{-1}$ due to C-H stretching of the cyclopropyl and aromatic rings.
- An absorption band around $1220-1230\text{ cm}^{-1}$ corresponding to the C-F stretching.

Experimental Protocol:

- **Sample Preparation:** A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Data Acquisition:** Record the FTIR spectrum over the range of $4000-400\text{ cm}^{-1}$.

Safety and Handling

Cyclopropyl 2-fluorobenzyl ketone should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides essential information on **cyclopropyl 2-fluorobenzyl ketone** for professionals in the pharmaceutical and chemical industries. The summarized data and detailed protocols for synthesis and analysis are intended to facilitate its use in research and development, particularly in the context of Prasugrel synthesis.

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